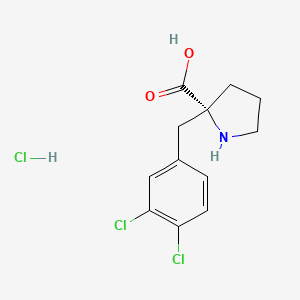

(R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as DCBP, is an organic compound that has been used in a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects and has been used in lab experiments as a tool for studying various biological processes.

Scientific Research Applications

Applications in Organic Synthesis

(R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride serves as a versatile reagent in the synthesis of enantiomerically pure α- and β-amino acids. Its significance lies in its ability to facilitate innovative methodologies for preparing unusual amino acids crucial for bioactive peptides and new chemical entities creation. This compound enables the scale-up synthesis of its salts on a 100 g scale, demonstrating increased efficiency and environmental friendliness of the bench-scale procedure. Such methodologies provide a foundation for manufacturing on multikilogram scales, highlighting its importance in organic synthesis and drug development processes (Romoff et al., 2017).

Structural and Crystallographic Studies

The compound has been the subject of structural and crystallographic studies to understand its properties and potential applications further. For instance, the study of related compounds, such as N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, reveals the conformation of the pyrrolidine ring and the interactions forming two-dimensional layers of molecules. These structural insights are crucial for designing drugs and developing new synthetic methodologies that require precise molecular architecture (P. Rajalakshmi et al., 2013).

Biotransformation Applications

The compound's derivatives have also been explored in biotransformations, demonstrating their application in organic synthesis. Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides by Rhodococcus erythropolis AJ270, an amidase-containing microbial whole cell catalyst, have shown high yields and excellent enantioselectivity. This biocatalytic process offers a scalable preparation of enantiomerically pure derivatives, showcasing the potential of this compound and its derivatives in facilitating the preparation of aza-nucleoside analogues and druglike compounds (Peng Chen et al., 2012).

properties

IUPAC Name |

(2R)-2-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO2.ClH/c13-9-3-2-8(6-10(9)14)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAVYFGBDRNYAI-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375972 |

Source

|

| Record name | (R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1049727-83-4 |

Source

|

| Record name | (R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B1302832.png)